1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-
Description
Properties
IUPAC Name |
8-methyl-11-propan-2-yl-1,5-dioxaspiro[5.5]undecan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-7-11(14)8-16-13/h9-12,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECFTYLLVUKXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1)OCC(CO2)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886881 | |
| Record name | 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67785-70-0, 63187-41-7 | |
| Record name | 10-Methyl-7-(1-methylethyl)-1,5-dioxaspiro[5.5]undecan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67785-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dioxaspiro(5.5)undecan-3-ol, 10-methyl-7-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067785700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthone 1,3-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Molecular Architecture
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-, features a spirocyclic ketal core with hydroxyl, methyl, and isopropyl substituents. The spiro center at C3 bridges two oxacyclohexane rings, while the C10 methyl and C7 isopropyl groups introduce steric complexity. This architecture demands regioselective functionalization to avoid byproducts during ketal formation or reduction steps.
Key Synthetic Hurdles
-
Regioselectivity : Introducing methyl and isopropyl groups at C10 and C7 without disrupting the spiroketal framework requires protective group strategies or directed C–H activation.
-
Stereochemical Control : The hydroxyl group at C3 necessitates asymmetric reduction or chiral auxiliary use to achieve enantiopure products.
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Acid Sensitivity : The ketal moiety’s stability under acidic conditions limits reagent choices during deprotection or alkylation.
Transketalization-Based Approaches
Ketal Formation from Cyclohexane Diols
The synthesis of 1,5-dioxaspiro[5.5]undecan-3-one, as described by Craig et al., provides a foundational route. Starting with tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane, transketalization in N,N-dimethylformamide (DMF) yields 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (74% yield). For the target alcohol, this intermediate could undergo ketone reduction (e.g., NaBH₄ or LiAlH₄) followed by alkylation.
Table 1: Reaction Conditions for Transketalization
Functionalization of the Spiroketal Core
Post-transketalization, the amino alcohol intermediate is oxidized to 1,5-dioxaspiro[5.5]undecan-3-one using NaIO₄ in aqueous KH₂PO₄. Reduction of this ketone to the alcohol remains unexplored in literature but could employ Luche conditions (NaBH₄/CeCl₃) for stereoselectivity. Subsequent alkylation at C7 and C10 via Mitsunobu or Grignard reactions would introduce the isopropyl and methyl groups.
Organocatalytic Mannich Reactions
Stereoselective Alkylation
The patent by US20160194354A1 details a Mannich reaction using 1,5-dioxaspiro[5.5]undecan-3-one as a substrate. Employing (L)-proline as a catalyst, the ketone undergoes enantioselective addition to imines, forming β-amino ketones. Hydrogenolysis or hydrolysis of these intermediates could yield the target alcohol.
Table 2: Mannich Reaction Parameters
Post-Mannich Modifications
Post-Mannich, the ketone is reduced to the alcohol using BH₃·THF, followed by deprotection of the ketal under acidic conditions (HCl/H₂O). Introducing methyl and isopropyl groups via alkyl halides and Pd-catalyzed cross-coupling could finalize the structure.
Reductive Amination Pathways
Amine Intermediate Utilization
The amine intermediate from transketalization (3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane) serves as a precursor for reductive amination. Condensation with ketones or aldehydes bearing methyl/isopropyl groups, followed by NaBH₃CN reduction, could install the desired substituents.
Challenges in Steric Environments
Bulky substituents at C7 and C10 may hinder reductive amination, necessitating high-pressure hydrogenation or enzymatic catalysis to achieve acceptable yields.
Comparative Analysis of Methodologies
Table 3: Efficiency of Synthetic Routes
| Method | Yield Range | Stereoselectivity | Scalability |
|---|---|---|---|
| Transketalization | 74–96% | Moderate | High |
| Mannich Reaction | 60–75% | High | Moderate |
| Reductive Amination | 50–65% | Low | Low |
Transketalization offers superior scalability but lacks inherent stereocontrol, whereas organocatalytic methods provide enantioselectivity at the cost of lower yields .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Pharmaceutical Industry
1,5-Dioxaspiro[5.5]undecan-3-ol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions that are critical for the development of active pharmaceutical ingredients (APIs). Some specific applications include:
- Synthesis of Antimicrobial Agents: The compound has been explored for its potential in synthesizing novel antimicrobial agents that can combat resistant strains of bacteria.
- Analgesics Development: Research indicates that derivatives of this compound may exhibit analgesic properties, making them candidates for pain relief medications.
Agrochemical Applications
The compound has shown promise in the agrochemical sector as a precursor for developing pesticides and herbicides. Its spirocyclic structure can enhance the biological activity of agrochemicals, leading to more effective formulations.
Cosmetic Industry
Due to its stability and non-toxic nature, 1,5-Dioxaspiro[5.5]undecan-3-ol is being investigated for use in cosmetic formulations. It can serve as an emulsifier or stabilizer in creams and lotions, contributing to improved texture and effectiveness.
Research and Development
In addition to its direct applications, this compound is frequently used in academic research as a model compound for studying reaction mechanisms involving spirocyclic structures. Its unique properties make it an excellent candidate for exploring new synthetic pathways.
Case Study 1: Synthesis of Antimicrobial Compounds
A recent study investigated the synthesis of novel antimicrobial agents derived from 1,5-Dioxaspiro[5.5]undecan-3-ol. Researchers modified the compound through various functional group additions and tested the resulting derivatives against common bacterial strains. The results showed significant antibacterial activity, suggesting a viable pathway for developing new antibiotics.
Case Study 2: Agrochemical Formulation
In another study, researchers formulated a new herbicide using 1,5-Dioxaspiro[5.5]undecan-3-ol as a key ingredient. The herbicide demonstrated enhanced efficacy compared to traditional formulations, highlighting the potential of this compound in agricultural applications.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Pharmaceutical | Synthesis of APIs | Development of new drugs |
| Agrochemical | Pesticides and herbicides | Improved efficacy |
| Cosmetic | Emulsifiers and stabilizers | Enhanced product stability |
| Research & Development | Model compound for reaction studies | Insights into spirocyclic chemistry |
Mechanism of Action
The mechanism by which 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets. These interactions can include hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may vary depending on the specific application, but generally, the compound’s unique structure allows it to interact with a variety of biological and chemical systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of 1,5-dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- , along with their substituents and properties:
Functional and Reactivity Comparisons
- Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ketone in 1,5-dioxaspiro[5.5]undecan-3-one , making it more reactive in nucleophilic substitutions or acid-catalyzed reactions .
- Aromatic vs. Aliphatic Substituents: Compounds like 3-(4-chlorophenylamino)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione exhibit enhanced π-π interactions and supramolecular assembly, which are absent in aliphatic-substituted derivatives .
Biological Activity
Overview
1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- is a spirocyclic organic compound notable for its unique structural features, including a dioxaspiro linkage and various substituents that may influence its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 228.33 g/mol
- CAS Registry Number : 67785-70-0
The compound's structure includes a spiro linkage between two oxygen atoms and a central carbon atom, with a methyl group and an isopropyl group contributing to its complexity .
The biological activity of 1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)- is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate various biochemical pathways, influencing cellular responses in different biological systems .
Antimicrobial Activity
Research has indicated that derivatives of dioxaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various microorganisms, making them potential candidates for developing new antimicrobial agents .
| Compound | Microorganism Tested | Activity |
|---|---|---|
| 1,5-Dioxaspiro[5.5]undecan-3-ol | E. coli | Inhibitory |
| 1,7-Dioxaspiro[5.5]undecane | S. aureus | Bactericidal |
| 10-Methyl derivatives | C. albicans | Moderate |
Insecticidal Activity
In agricultural applications, compounds like 1,5-Dioxaspiro[5.5]undecan-3-ol have been investigated for their insecticidal properties against pests such as the olive fruit fly (Bactrocera oleae). The compound has been utilized in formulations aimed at controlling pest populations through its ability to disrupt normal physiological processes in insects .
Study on Antimicrobial Effects
A study published in PubMed evaluated the antimicrobial effects of various dioxaspiro compounds against common pathogens. The results demonstrated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Insect Control Formulations
Another research focused on the encapsulation of dioxaspiro compounds in biodegradable microparticles for controlled release in pest management. The study found that formulations containing 1,5-Dioxaspiro[5.5]undecan-3-ol showed prolonged efficacy in reducing pest populations over time compared to conventional methods .
Q & A
Q. What are the standard synthetic routes for 1,5-dioxaspiro[5.5]undecan-3-ol derivatives, and what reagents are critical for cyclization?
The compound is synthesized via acid-catalyzed cyclocondensation. A representative method involves reacting malonic acid with cyclohexanone in acetic anhydride under sulfuric acid catalysis (303 K, 4 hours), followed by condensation with aldehydes (e.g., 2,4-dichlorobenzaldehyde) in ethanol to form spiro derivatives . Key reagents include:
- Malonic acid : Acts as a carbonyl source.
- Cyclohexanone : Provides the spiro-fused cyclohexane ring.
- Sulfuric acid : Catalyzes cyclization and dehydration.
Methodological Tip : Optimize reaction time and catalyst concentration to avoid incomplete cyclization or side products like linear ketals.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the spirocyclic ether protons (δ 3.5–4.5 ppm) and isopropyl groups (δ 1.0–1.2 ppm, split doublets).
- ¹³C NMR : Identify quaternary carbons in the spiro junction (δ 90–110 ppm) and carbonyl groups (δ 170–180 ppm) in derivatives .
- GC-MS : Use electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 186.25 for the base compound) and fragmentation patterns indicative of spiro ring cleavage .
Advanced Questions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
